molecular formula C8H8N2O B048993 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile CAS No. 119580-83-5

4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile

Cat. No. B048993
M. Wt: 148.16 g/mol
InChI Key: ZSJVTOHDDXTIEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as drug development, material science, and organic synthesis. This compound is also known as AMPC and has a molecular formula of C8H8N2O.

Mechanism Of Action

The mechanism of action of 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile is not well understood. However, it is believed that this compound may act as a nucleophile in various chemical reactions due to the presence of the carbonitrile functional group.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile. However, it has been reported that this compound may have potential antimicrobial activity.

Advantages And Limitations For Lab Experiments

The advantages of using 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile in lab experiments include its low toxicity and ease of synthesis. However, the limitations include its limited solubility in certain solvents and its potential instability under certain conditions.

Future Directions

There are several future directions for research involving 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile. These include:
1. Investigating its potential use as a building block in the synthesis of novel organic compounds.
2. Exploring its potential use as a precursor in the synthesis of new materials.
3. Studying its mechanism of action in various chemical reactions.
4. Investigating its potential as an antimicrobial agent.
5. Developing new methods for the synthesis of 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile.
Conclusion:
In conclusion, 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. While there is limited research on its biochemical and physiological effects, the potential applications of this compound in drug development, material science, and organic synthesis make it an important area of study for future research.

Scientific Research Applications

The potential applications of 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile in scientific research are vast. This compound has been studied for its potential use as a building block in the synthesis of various organic compounds. It has also been investigated for its potential use as a precursor in the synthesis of novel materials.

properties

CAS RN

119580-83-5

Product Name

4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

4-acetyl-1-methylpyrrole-2-carbonitrile

InChI

InChI=1S/C8H8N2O/c1-6(11)7-3-8(4-9)10(2)5-7/h3,5H,1-2H3

InChI Key

ZSJVTOHDDXTIEC-UHFFFAOYSA-N

SMILES

CC(=O)C1=CN(C(=C1)C#N)C

Canonical SMILES

CC(=O)C1=CN(C(=C1)C#N)C

synonyms

1H-Pyrrole-2-carbonitrile, 4-acetyl-1-methyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-methyl-3-acetylpyrrole (4.0 g, 32.5 mmol) in dry dichloromethane (40 mL), under nitrogen at −78° C., was added chlorosulfonyl isocyanate (2.8 mL, 32.5 mmol) dropwise. The reaction warmed to room temperature over 2 h, and was then treated with dimethylformamide (8 mL). After 30 min, the reaction was poured into water, treated with a 1 N sodium carbonate solution (10 mL) and extracted with methylene chloride (2×50 mL). The combined organic layers were washed with water, dried (anhydrous sodium sulfate) and evaporated. The residue was purified by silica gel column chromatography (ethyl acetate:hexanes, 3:1 to 1:1) to afford 4-acetyl-1-methyl-1H-pyrrole-2-carbonitrile (2.5 g, 16.87 mmol), which was used without further characterization.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.